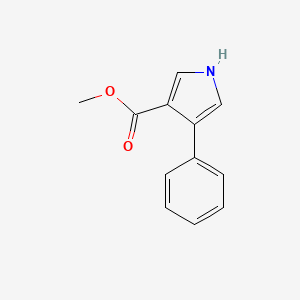

methyl 4-phenyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUXHEPTOZFPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408726 | |

| Record name | Methyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40167-34-8 | |

| Record name | Methyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-phenyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Synthetic Approaches

The classical synthesis of methyl 4-phenyl-1H-pyrrole-3-carboxylate often involves multi-step batch processes based on the Hantzsch pyrrole synthesis or Paal-Knorr condensation, where substituted pyrroles are constructed from β-keto esters and amines or 1,4-dicarbonyl compounds.

Hantzsch Pyrrole Synthesis : This method typically involves the reaction of β-keto esters (such as methyl acetoacetate derivatives) with amines and α-haloketones. For this compound, the phenyl substituent is introduced via the appropriate α-bromoketone (e.g., 2-bromoacetophenone) reacting with tert-butyl acetoacetate and aniline derivatives under acidic conditions.

Limitations : These batch methods usually require multiple steps with intermediate isolations, workups, and purifications, resulting in lower overall yields and longer synthesis times.

One-Step Continuous Flow Synthesis

A significant advancement in the preparation of pyrrole-3-carboxylates, including this compound, is the development of one-step continuous flow synthesis methods.

Process Description : Ananda Herath and colleagues reported a continuous flow microreactor method where tert-butyl acetoacetates, amines, and 2-bromoketones react in a single step to form pyrrole-3-carboxylic acids. The process cleverly utilizes the hydrobromic acid (HBr) generated in situ during the Hantzsch reaction to hydrolyze tert-butyl esters directly to the corresponding carboxylic acids without isolating intermediates.

-

- Single-step synthesis without intermediate isolation.

- Efficient in situ hydrolysis of tert-butyl esters.

- Higher yields and purity compared to batch methods.

- Scalability and automation potential using microfluidic chips.

- Application demonstrated in synthesizing pyrrole-3-carboxamides, which are structurally related to this compound derivatives.

| Entry | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-butyl acetoacetate, aniline, 2-bromoacetophenone | Continuous flow, microreactor, ambient temperature | 75-85 | One-step synthesis, in situ ester hydrolysis |

| 2 | tert-butyl 3-aminobut-2-enoate (from ammonium carbamate and tert-butyl acetoacetate) | Continuous flow, microreactor, 15 min mixing + flow reaction | 70-80 | Synthesis of N-H pyrrole acids |

This method represents a breakthrough in efficiency and sustainability in pyrrole synthesis.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions have gained prominence for their eco-friendly, atom-economical, and operationally simple protocols to synthesize pyrrole derivatives, including this compound.

Overview : MCRs involve combining three or more reactants in a single pot to form complex molecules with high atom economy and reduced waste. For pyrroles, typical MCRs combine β-keto esters, amines, and aldehydes or α-haloketones.

Green Chemistry Aspect : Recent reviews emphasize the use of green solvents (e.g., water, polyethylene glycol, ionic liquids), solvent-free conditions, and mild catalysts to minimize environmental impact.

-

- Reactants: Methyl acetoacetate, aniline derivatives, and benzaldehyde or 2-bromoacetophenone.

- Catalyst: Mild acid or base catalysts, sometimes using ionic liquids or PEG as solvent.

- Conditions: One-pot heating or microwave-assisted synthesis.

- Outcome: Efficient formation of this compound with good yields and minimal purification steps.

Benefits :

Alternative Synthetic Routes and Derivative Transformations

Other reported methods include:

Transformation of Pyrrole-3-Carboxylates to Carboxamides : Using coupling agents like EDC/HOBt in microreactors to convert acids to amides in continuous flow, which can be adapted for methyl esters after hydrolysis.

Use of Isocyanide-Based MCRs : Incorporation of isocyanides in the synthesis of substituted pyrroles bearing carboxylate groups, enabling structural diversification.

Patent-Reported Methods : Some patents describe the production of pyrrole derivatives with phenyl substituents via reaction of 2-bromoacetophenone with cyanoacetate esters under basic conditions, followed by cyclization and functional group modifications to yield this compound analogs.

Comparative Table of Preparation Methods

| Method | Key Features | Reaction Time | Yield (%) | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Classical Batch (Hantzsch) | Multi-step, intermediate isolation | Hours to days | 50-70 | Moderate (organic solvents, multiple steps) | Limited |

| Continuous Flow One-Step | Single-step, in situ ester hydrolysis | Minutes | 75-85 | Low (microreactor, less waste) | High (automated) |

| Multicomponent Reactions | One-pot, green solvents, mild catalysts | Minutes to hours | 70-90 | Low (green solvents, atom economy) | Moderate to high |

| Isocyanide MCRs | Structural diversity, mild conditions | Hours | 60-80 | Moderate (depends on reagents) | Moderate |

Research Findings and Notes

Continuous flow synthesis offers superior control over reaction parameters, leading to improved yields and purity for this compound compared to traditional batch methods.

Multicomponent reactions align with green chemistry principles, reducing hazardous waste and energy consumption, which is vital for sustainable pharmaceutical development.

The use of tert-butyl esters as starting materials in continuous flow allows for facile in situ hydrolysis to carboxylic acids, which can be further esterified to methyl esters if needed.

The choice of solvent and catalyst critically affects reaction efficiency and environmental impact; recent studies favor water, ionic liquids, or polyethylene glycol over volatile organic solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol derivatives .

Scientific Research Applications

Pharmaceutical Development

MPPC has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for interactions with neurotransmitter systems, making it valuable in drug design.

Case Study: CNS Disorders

A study demonstrated that derivatives of MPPC exhibit potential as therapeutic agents for treating conditions such as anxiety and depression. The synthesis of various derivatives was achieved through selective reactions, leading to compounds with enhanced bioactivity against specific receptors associated with central nervous system disorders .

Organic Synthesis

In organic chemistry, MPPC is utilized for constructing complex molecules. It serves as a building block in various synthetic pathways, facilitating the development of new chemical entities.

Synthesis Methodologies

Recent methodologies involving MPPC include:

- N-Alkylation Reactions : Used to produce polyfunctionalized pyrroles from simpler precursors .

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction has been employed to create diverse pyrrole derivatives, showcasing MPPC's role in expanding the library of pyrrole-based compounds .

Material Science

MPPC can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure contributes to the performance characteristics of high-performance materials.

Application in Polymers

Research has shown that polymers containing MPPC exhibit improved durability and resistance to thermal degradation, making them suitable for applications in aerospace and automotive industries .

Agricultural Chemistry

The compound is also being explored for its potential applications in agrochemicals, particularly as a precursor for developing novel pesticides. The goal is to create more effective and environmentally friendly agricultural products.

Development of Pesticides

Studies have indicated that MPPC derivatives possess antimicrobial properties, which can be harnessed to develop new classes of pesticides that target specific pests while minimizing environmental impact .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which methyl 4-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophilic sites on proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Substituent Comparisons

Pharmacological Relevance

Pyrrole derivatives are recognized for their anti-inflammatory, antitumor, and antimicrobial activities . This compound shares a pharmacophore with compounds like ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, which exhibits hydrogen-bonding interactions critical for biological activity . However, the absence of functional groups like amines or hydroxyls in the target compound may limit its direct pharmacological utility compared to derivatives with these moieties .

Table 2: Crystallographic Data Highlights

*Inferred from analogs due to lack of direct crystallographic data.

- Synthetic Methods : The target compound is synthesized via silica gel column chromatography (ethyl acetate/petroleum ether), similar to ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, which employs UV-light-assisted purification . In contrast, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate requires specialized fluorination steps .

Biological Activity

Methyl 4-phenyl-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential applications in drug development, supported by research findings and data tables.

Overview of this compound

This compound is a pyrrole derivative known for its structural versatility and potential therapeutic applications. Pyrrole compounds are recognized for their roles in various biological processes, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In vitro studies have shown that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 6.25 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.

- Cell Membrane Permeability : It has been suggested that this compound can affect the permeability of bacterial cell membranes, allowing for enhanced uptake and increased efficacy against pathogens.

- Apoptotic Pathways : In cancer cells, it appears to activate apoptotic pathways, potentially through the inhibition of anti-apoptotic proteins such as Bcl-2 .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Screening : A series of derivatives were synthesized and tested against various pathogens, revealing enhanced activity compared to traditional antibiotics .

- Cancer Cell Line Studies : Experiments conducted on human cancer cell lines demonstrated that this compound could significantly reduce cell viability at micromolar concentrations, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for methyl 4-phenyl-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via cyclization or functionalization of pyrrole precursors. For instance, a Vilsmeier-Haack formulation can introduce formyl groups to pyrrole derivatives. details a method where this compound reacts with Vilsmeier reagent (POCl₃/DMF) in dry dichloroethane (DCE), followed by reflux and purification via column chromatography (81% yield). This procedure emphasizes solvent choice (DCE), temperature control (0°C to reflux), and post-reaction neutralization with NaOAc to stabilize intermediates .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized from methanol, and data collected using instruments like Bruker APEX2 (). Structural refinement employs SHELXL97 ( ), with visualization via ORTEP-3 ( ). Key parameters include bond angles, torsion angles, and H-atom constraints, which are validated using tools like PLATON ( ). Crystallographic data (e.g., space group, unit cell dimensions) are deposited in repositories like the Cambridge Structural Database .

Q. What spectroscopic techniques are used for characterization?

- ¹H/¹³C NMR : Assignments focus on pyrrole ring protons (δ 6.3–7.5 ppm) and ester carbonyl signals (δ 160–170 ppm) ( ).

- IR Spectroscopy : Stretching frequencies for C=O (∼1700 cm⁻¹) and N-H (∼3400 cm⁻¹) confirm functional groups.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 216) validate molecular weight ().

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals, charge distribution, and reactivity. Studies compare experimental SC-XRD bond lengths/angles with theoretical values to identify discrepancies (e.g., deviations >0.05 Å suggest crystal packing effects). Frontier molecular orbitals (HOMO-LUMO) predict electrophilic/nucleophilic sites, aiding in rational drug design ( ). Tools like Gaussian or ORCA are used, with visualization in Mercury ( ) .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

- Validation Tools : Use CHECKCIF (for SC-XRD) to flag outliers in bond distances or displacement parameters ( ).

- Data Reconciliation : If NMR signals conflict with X-ray data (e.g., unexpected tautomerism), variable-temperature NMR or DFT-based chemical shift calculations (e.g., GIAO method) can clarify dynamic behavior ( ).

- Cross-Platform Analysis : Compare results from multiple instruments (e.g., Bruker vs. Rigaku XRD systems) to isolate equipment-specific artifacts .

Q. How are reaction conditions optimized for scaling up synthesis?

- Solvent Screening : Polar aprotic solvents (e.g., DCE) enhance electrophilic substitution but may require substitution with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale use.

- Catalyst Load : uses stoichiometric POCl₃; catalytic approaches (e.g., Lewis acids) could reduce waste.

- Purification : Replace column chromatography with recrystallization (methanol/water) for cost efficiency ( ) .

Q. What are the challenges in studying biological activity derivatives of this compound?

- Functionalization : Introducing substituents (e.g., trifluoromethyl, azides) requires regioselective methods to avoid pyrrole ring decomposition ( ).

- Bioassay Design : Cytotoxicity assays (e.g., MTT) must account for ester hydrolysis in cell media, which can alter pharmacokinetics. Stability studies (HPLC monitoring) are critical ( ) .

Methodological Tables

Table 1: Key Crystallographic Data for this compound ()

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å, °) | a=8.21, b=12.34, c=9.87; β=105.2° |

| R-factor | 0.054 |

| C=O bond length | 1.213 Å |

Table 2: Synthetic Yields Under Varied Conditions ()

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DCE | Reflux | 1 | 81 |

| Toluene | Reflux | 2 | 68 |

| THF | 50 | 4 | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.